![molecular formula C19H21NO3 B2534751 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 2097936-08-6](/img/structure/B2534751.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
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Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide, also known as HNHA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. HNHA is a small molecule that has been synthesized through a multi-step process, and its mechanism of action has been studied extensively.
Scientific Research Applications
Inhibition of Aminopeptidase N and Anti-angiogenic Activity
A study identified a compound with a metal-chelating hydroxamate group as a potent inhibitor of aminopeptidase N (APN), demonstrating significant potential in inhibiting APN activity and the invasion of endothelial cells. This research highlights the compound's relevance in anti-angiogenic therapy and cancer research (Lee et al., 2005).
Catalyst for Organic Synthesis
Another study explored the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives, emphasizing its efficiency and robustness in promoting reactions under ultrasound irradiation. This work contributes to green chemistry by offering a clean methodology with easy workup and high yields (Mokhtary & Torabi, 2017).
Synthesis of Novel Derivatives
Research on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was conducted, leading to the creation of novel molecules. The structural characterization of these derivatives through NMR, IR, and MS showcases the vast potential in the synthesis of complex molecules for various applications (Yang Jing, 2010).
Environmental Degradation of Pollutants
A comprehensive study on the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) demonstrated the biochemical pathways involved in breaking down naphthalene and other PAHs. This research is crucial for understanding and mitigating PAH contamination in groundwater (Meckenstock et al., 2004).
Antioxidant Activity
Investigations into the free radical scavenging activity of naphthalene derivatives, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), have shown potent antioxidant properties. This study not only provides insights into the compound's antioxidant mechanisms but also contributes to the development of new therapeutic agents (Boudebbous et al., 2021).
properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(20-14-19(22)10-4-1-5-11-19)13-23-17-9-8-15-6-2-3-7-16(15)12-17/h2-4,6-10,12,22H,1,5,11,13-14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUATRUGUYJXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide |
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